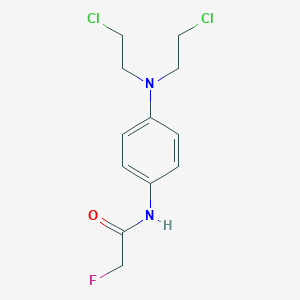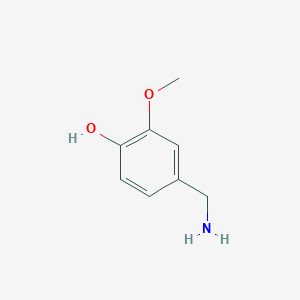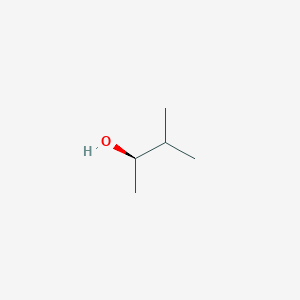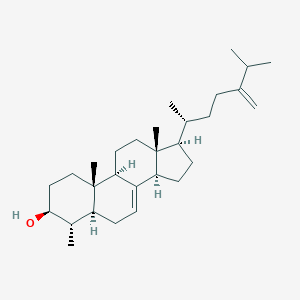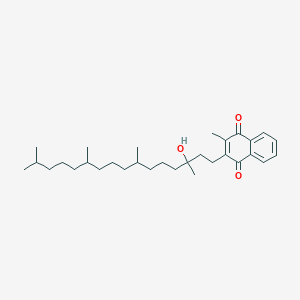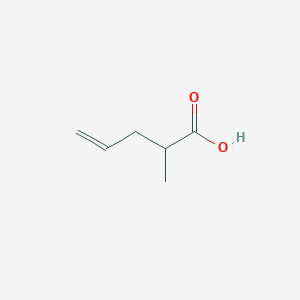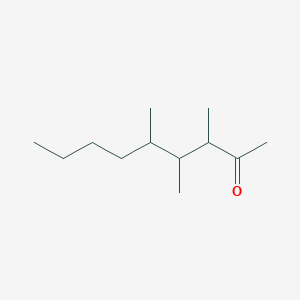
Trimethyl nonanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl nonanone, also known as TMO, is a chemical compound that belongs to the family of ketones. It is a colorless, clear liquid with a fruity odor. TMO has been widely used in various fields, including scientific research, as it has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of Trimethyl nonanone is not fully understood. However, it is believed that Trimethyl nonanone interacts with the olfactory receptors in the nose, which are responsible for detecting odors. Trimethyl nonanone has a high affinity for the olfactory receptors, which makes it a useful tool for the identification of VOCs.
Effets Biochimiques Et Physiologiques
Trimethyl nonanone has been shown to have a low toxicity profile and is considered safe for use in scientific research. However, prolonged exposure to Trimethyl nonanone can cause irritation to the eyes, skin, and respiratory tract. Trimethyl nonanone has not been shown to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl nonanone has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Trimethyl nonanone has a high purity level, which makes it a reliable reference standard in GC-MS. However, the limitations of Trimethyl nonanone include its relatively high cost and limited solubility in water.
Orientations Futures
For the use of Trimethyl nonanone in scientific research include the development of new odor sensors and the use of Trimethyl nonanone as a flavor and fragrance ingredient.
Méthodes De Synthèse
Trimethyl nonanone can be synthesized through various methods, including the oxidation of nonane or the reaction of nonanoyl chloride with trimethyl aluminum. The most common method of synthesis is the reaction of nonanoyl chloride with trimethyl aluminum in the presence of a catalyst.
Applications De Recherche Scientifique
Trimethyl nonanone has been widely used in scientific research, especially in the field of analytical chemistry. Trimethyl nonanone is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile organic compounds (VOCs). Trimethyl nonanone is also used as a flavor and fragrance ingredient in the food industry.
Propriétés
Numéro CAS |
1331-50-6 |
|---|---|
Nom du produit |
Trimethyl nonanone |
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3,4,5-trimethylnonan-2-one |
InChI |
InChI=1S/C12H24O/c1-6-7-8-9(2)10(3)11(4)12(5)13/h9-11H,6-8H2,1-5H3 |
Clé InChI |
PKNKULBDCRZSBT-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(C)C(C)C(=O)C |
SMILES canonique |
CCCCC(C)C(C)C(C)C(=O)C |
Synonymes |
2,6,8-TRIMETHYL-4-NONANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



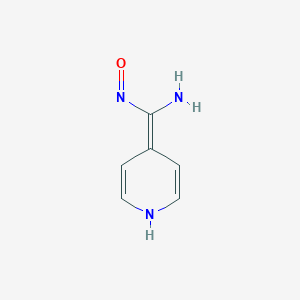
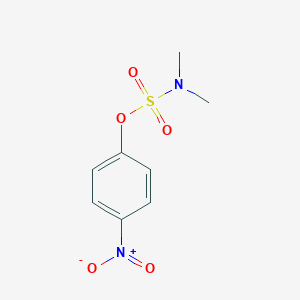
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
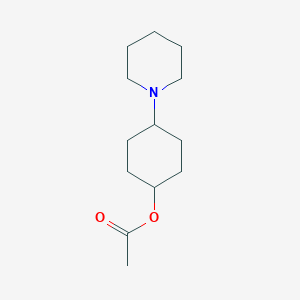
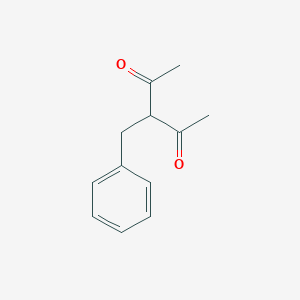
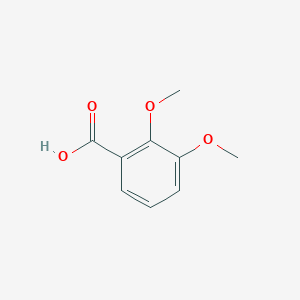
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
